N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea
Description
Structural Analysis of N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides systematic rules for naming urea derivatives. According to these conventions, urea (H2N-CO-NH2) serves as the parent structure for naming substituted derivatives. For disubstituted ureas where substituents are attached to nitrogen atoms, the locants N and N' (or alternatively 1 and 3) are used to designate the positions of substitution.
The compound under study has the systematic name this compound, indicating that a 2-chloroethyl group is attached to one nitrogen atom (N) and a 3-chloro-4-methylphenyl group is attached to the other nitrogen atom (N') of the urea moiety. This name reflects the presence of a chlorine atom at position 2 of the ethyl chain and another chlorine atom at position 3 along with a methyl group at position 4 of the phenyl ring.
Alternative nomenclature systems refer to this compound as 1-(2-chloroethyl)-3-(3-chloro-4-methylphenyl)urea, employing numerical locants instead of N and N' designations. According to Rule C-971.2 of the IUPAC nomenclature, both naming systems are acceptable, although the use of N and N' locants is preferred for the official IUPAC name.
The structural representation of the compound can be expressed using various chemical identifiers:
| Identifier | Value |
|---|---|
| CAS Number | 937601-77-9 |
| Molecular Formula | C₁₀H₁₂Cl₂N₂O |
| Molecular Weight | 247.12 g/mol |
| InChI | 1S/C10H12Cl2N2O/c1-7-2-3-8(6-9(7)12)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) |
| InChI Key | JJAJCWGIDJCMPF-UHFFFAOYSA-N |
Molecular Architecture and Bonding Patterns
This compound exhibits a distinctive molecular architecture characterized by a central urea moiety (–NH–CO–NH–) with two different substituents attached to the nitrogen atoms. The molecular formula C₁₀H₁₂Cl₂N₂O indicates the presence of 10 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom.
The core urea functional group consists of a carbonyl (C=O) group flanked by two nitrogen atoms, forming a planar amide structure. The carbonyl carbon forms a double bond with the oxygen atom and single bonds with both nitrogen atoms. Each nitrogen atom is connected to a hydrogen atom (forming N-H bonds) and to its respective substituent.
The substitution pattern features:
- A 2-chloroethyl group (–CH₂–CH₂–Cl) attached to one nitrogen atom, which provides a flexible aliphatic chain terminated by a chlorine atom.
- A 3-chloro-4-methylphenyl group attached to the other nitrogen atom, consisting of a phenyl ring with a chlorine atom at position 3 and a methyl group at position 4.
Urea derivatives exhibit interesting electronic properties due to resonance effects. Three primary resonance structures can be drawn for the urea moiety:
- Structure A: The conventional representation with a C=O double bond
- Structure B: Electron delocalization from one nitrogen toward the carbonyl carbon
- Structure C: Electron delocalization from the other nitrogen toward the carbonyl carbon
This resonance delocalization affects the geometry around the nitrogen atoms, which adopt a hybridization state between sp² and sp³. The amide C-N bond lengths in urea derivatives typically measure around 1.37 Å, which is shorter than typical C-N single bonds (1.47 Å) due to partial double-bond character resulting from resonance.
Conformational analysis of N,N'-disubstituted ureas reveals that they can exist in different conformational states. For N,N'-diaryl ureas (similar to our compound with one aryl substituent), three main conformations are possible:
- trans,trans conformation: Both N-H bonds point away from the carbonyl oxygen
- cis,trans conformation: One N-H bond points toward the carbonyl oxygen
- cis,cis conformation: Both N-H bonds point toward the carbonyl oxygen
In solution and solid state, N,N'-diaryl ureas generally prefer the trans,trans conformation, which allows for intermolecular hydrogen bonding networks. However, the presence of the chloroethyl group in this compound may influence the conformational preference due to steric and electronic effects.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides valuable information about the structural features of this compound by revealing the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
In the proton NMR spectrum of this compound, several characteristic signals would be expected:
The N-H protons of the urea group typically appear as broad singlets in the region δ 7.5-9.0 ppm, with their exact positions dependent on concentration and solvent due to hydrogen bonding effects. The two N-H protons may appear at different chemical shifts due to their different environments.
The aromatic protons of the 3-chloro-4-methylphenyl group would resonate in the region δ 6.5-8.0 ppm, showing characteristic coupling patterns. Given the 3-chloro-4-methyl substitution pattern, three aromatic protons would be expected with distinct splitting patterns reflecting their relative positions.
The methyl protons attached to the phenyl ring would appear as a singlet around δ 2.2-2.4 ppm.
The ethylene protons of the chloroethyl group would typically appear as two triplets in the region δ 3.2-3.8 ppm, with the methylene group adjacent to chlorine appearing at a higher chemical shift due to the deshielding effect of the electronegative chlorine atom.
The carbon-13 NMR spectrum would reveal:
The carbonyl carbon of the urea group, which typically resonates around δ 155-160 ppm.
Aromatic carbons of the phenyl ring, appearing in the region δ 120-145 ppm, with the quaternary carbons (those without attached hydrogens) resonating at higher chemical shifts.
The methyl carbon attached to the phenyl ring, appearing around δ 15-20 ppm.
The two methylene carbons of the chloroethyl group, with the carbon adjacent to chlorine resonating at a higher chemical shift (around δ 40-45 ppm) compared to the carbon adjacent to nitrogen (around δ 35-40 ppm).
The following table presents the expected carbon-13 NMR chemical shift assignments for this compound:
| Carbon Type | Expected Chemical Shift (ppm) | Assignment |
|---|---|---|
| Carbonyl C=O | 155-160 | Urea carbonyl carbon |
| Quaternary aromatic C | 135-145 | C-Cl and C-CH₃ positions on the phenyl ring |
| Tertiary aromatic C | 120-135 | CH positions on the phenyl ring |
| CH₂-Cl | 40-45 | Methylene carbon adjacent to chlorine |
| N-CH₂ | 35-40 | Methylene carbon adjacent to nitrogen |
| CH₃ | 15-20 | Methyl carbon attached to the phenyl ring |
Two-dimensional NMR techniques such as Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation can provide additional structural information by revealing proton-proton and carbon-hydrogen correlations, thus helping to confirm the connectivity within the molecule.
Infrared (IR) Vibrational Signatures
Infrared spectroscopy is a valuable technique for identifying functional groups in organic compounds through their characteristic vibrational frequencies. For this compound, several distinctive absorption bands would be expected in its IR spectrum due to the presence of specific functional groups.
The urea moiety exhibits characteristic IR absorption bands that provide definitive structural information:
N-H stretching vibrations typically appear as strong bands in the region 3500-3150 cm⁻¹. For primary amides like urea derivatives, two N-H stretching bands would be expected due to symmetric and asymmetric stretching modes. However, hydrogen bonding can cause broadening and shifting of these bands toward lower wavenumbers.
The carbonyl (C=O) stretching vibration of the urea group usually appears as a strong, intense band around 1700-1630 cm⁻¹. This band may shift to lower frequencies due to conjugation effects and hydrogen bonding.
The combination of N-H bending and C-N stretching, known as the amide II band, typically appears around 1570-1490 cm⁻¹.
Other significant IR absorption bands for this compound would include:
Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹, which are generally weaker than aliphatic C-H stretching bands.
Aliphatic C-H stretching vibrations (from the methyl group and chloroethyl chain) appearing in the region 2990-2850 cm⁻¹.
Aromatic ring vibrations, including C=C stretching modes, appearing as multiple bands in the region 1625-1440 cm⁻¹.
C-Cl stretching vibrations, which typically appear in the range 850-550 cm⁻¹, with aryl chlorides (like the 3-chloro substituent) generally absorbing at higher frequencies than alkyl chlorides (like the chloroethyl group).
Out-of-plane C-H bending vibrations of the substituted aromatic ring in the region 900-680 cm⁻¹, which can provide information about the substitution pattern of the aromatic ring.
The following table summarizes the expected key IR absorption bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (urea) | Stretching | 3500-3150 | Strong, broad |
| Aromatic C-H | Stretching | 3100-3000 | Medium to weak |
| Aliphatic C-H | Stretching | 2990-2850 | Medium to strong |
| C=O (urea) | Stretching | 1700-1630 | Strong |
| Amide II | N-H bending + C-N stretching | 1570-1490 | Strong |
| Aromatic ring | C=C stretching | 1625-1440 | Medium to weak |
| C-Cl (aryl) | Stretching | 750-700 | Strong |
| C-Cl (alkyl) | Stretching | 700-600 | Strong |
| Aromatic C-H | Out-of-plane bending | 900-680 | Strong |
The IR spectral analysis is particularly valuable for confirming the presence of the urea functionality and the substitution patterns on both the alkyl and aryl portions of the molecule.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides essential information about the molecular weight and structural features of this compound through its characteristic fragmentation patterns. High-resolution electrospray ionization tandem mass spectrometry has been shown to be particularly effective for characterizing N,N'-substituted urea derivatives.
For this compound (molecular weight: 247.12 g/mol), the mass spectrum would be expected to show:
Molecular Ion Peak: The molecular ion [M+H]⁺ would appear at m/z 248.04 in positive ionization mode, reflecting the protonated molecular species. In negative ionization mode, an [M-H]⁻ peak might be observed at m/z 246.02. The presence of two chlorine atoms in the molecule would create a characteristic isotope pattern due to the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).
Characteristic Fragmentation Patterns: Based on studies of similar N,N'-substituted urea derivatives, several diagnostic fragmentation pathways can be anticipated:
a) Cleavage of the C-N bond of the urea group with elimination of the isocyanate moiety: This would result in a fragment corresponding to 2-chloroethylamine (m/z 79.03).
b) Cleavage of the C-N bond attached to the phenyl ring: This would lead to the formation of a fragment corresponding to 3-chloro-4-methylphenylamine (m/z 141.03).
c) Loss of HCl from the chloroethyl chain: This elimination could produce fragments that are 36 mass units less than the corresponding fragments containing the intact chloroethyl group.
Additional Fragmentation Processes: Other common fragmentation processes for urea derivatives include:
a) Loss of CO (28 mass units) from the urea group
b) Loss of methyl radical from the methylphenyl group
c) Sequential losses of chlorine atoms as radicals or as HCl
The presence of two chlorine atoms in the molecule provides a distinctive isotope pattern that aids in structural confirmation. The natural abundance of ³⁵Cl is approximately 75.77% and that of ³⁷Cl is approximately 24.23%. This isotope distribution creates a characteristic pattern where the molecular ion peak is accompanied by M+2 and M+4 peaks with relative intensities that reflect the statistical probability of containing zero, one, or two ³⁷Cl atoms.
The following table outlines the expected major fragments in the mass spectrum of this compound:
| m/z Value | Fragment Assignment | Fragmentation Process |
|---|---|---|
| 248.04 | [M+H]⁺ | Molecular ion (protonated) |
| 250.04, 252.03 | [M+H+2]⁺, [M+H+4]⁺ | Isotope peaks due to ³⁷Cl |
| 212.07 | [M+H-HCl]⁺ | Loss of HCl from molecular ion |
| 170.07 | [3-Chloro-4-methylphenyl-NCO+H]⁺ | Cleavage of urea C-N bond |
| 141.03 | [3-Chloro-4-methylphenylamine+H]⁺ | Loss of isocyanate moiety |
| 106.07 | [4-Methylphenylamine+H]⁺ | Loss of chlorine from aryl ring |
| 79.03 | [2-Chloroethylamine+H]⁺ | Cleavage of urea C-N bond |
Mass spectrometry, especially when combined with tandem MS/MS techniques, offers powerful analytical capabilities for differentiating between positional isomers of N,N'-substituted ureas. This is particularly valuable for confirming the specific substitution pattern in this compound and distinguishing it from its structural isomers.
Crystallographic Studies and Solid-State Configuration
Crystallographic studies provide detailed information about the three-dimensional arrangement of atoms in the solid-state structure of this compound. While specific crystallographic data for this exact compound is limited in the literature, insights can be drawn from studies of similar N,N'-disubstituted urea derivatives.
In the solid state, urea derivatives typically exhibit specific conformational preferences that influence their crystal packing arrangements. N,N'-diaryl ureas generally adopt a trans,trans conformation in which both N-H bonds point away from the carbonyl oxygen. This conformation facilitates the formation of intermolecular hydrogen bonds between the N-H groups of one molecule and the C=O group of adjacent molecules, creating extended hydrogen-bonded networks within the crystal lattice.
For this compound, several structural features would influence its solid-state configuration:
Hydrogen Bonding Networks: The urea moiety contains two N-H bonds capable of forming hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules. These hydrogen bonds typically arrange in a "urea tape" motif, where molecules align in ribbons or sheets stabilized by these interactions.
Halogen Bonding Interactions: The presence of two chlorine atoms in the molecule may contribute to halogen bonding interactions, where the chlorine atoms act as Lewis acids (electron acceptors) and interact with electron-rich regions of neighboring molecules. These interactions, though weaker than hydrogen bonds, can influence the overall crystal packing.
π-π Stacking Interactions: The presence of the aromatic ring allows for potential π-π stacking interactions between phenyl groups of adjacent molecules. Such interactions typically occur when aromatic rings align in parallel or offset-parallel orientations with interplanar distances of approximately 3.3-3.8 Å.
C-H···π Interactions: The methyl group attached to the phenyl ring can participate in C-H···π interactions with aromatic systems of neighboring molecules, further stabilizing the crystal structure.
Conformational Flexibility: The 2-chloroethyl chain introduces conformational flexibility into the molecule. In the crystal structure, this chain would likely adopt a specific conformation that minimizes steric repulsions while optimizing intermolecular interactions.
Based on X-ray crystallographic studies of related compounds, the urea moiety in this compound would be expected to be nearly planar, with slight deviations from planarity due to crystal packing forces. The amide C-N bond lengths would likely be intermediate between single and double bonds (approximately 1.37 Å) due to resonance effects.
The dihedral angle between the urea plane and the phenyl ring would provide insight into the degree of conjugation between these moieties. In many N-aryl ureas, this angle is relatively small (less than 30°) to allow for extended conjugation between the π systems of the urea group and the aromatic ring.
Crystal packing parameters such as unit cell dimensions, space group, and Z value (number of molecules per unit cell) would depend on the specific crystallization conditions and polymorphic form. Urea derivatives often crystallize in monoclinic or orthorhombic crystal systems due to the directional nature of their hydrogen bonding networks.
Understanding the solid-state configuration of this compound is essential for evaluating its physical properties, such as melting point (reported as 147-148°C), solubility, and stability, which are influenced by the strength and arrangement of intermolecular interactions in the crystal lattice.
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(3-chloro-4-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-7-2-3-8(6-9(7)12)14-10(15)13-5-4-11/h2-3,6H,4-5H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAJCWGIDJCMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Mechanism
The target molecule’s preparation relies on urea bond formation between 2-chloroethylamine and 3-chloro-4-methylaniline derivatives. Patent US4384140A details two primary approaches:
- Isocyanate-Amine Coupling : Reacting 2-chloroethyl isocyanate with 3-chloro-4-methylaniline under anhydrous conditions
- Carbamoyl Chloride Aminolysis : Treating N-(3-chloro-4-methylphenyl)carbamoyl chloride with 2-chloroethylamine in aprotic solvents
The first method demonstrates higher yields (68–72%) but requires strict moisture control, while the second approach offers better regioselectivity at the expense of longer reaction times (12–18 hours).
Intermediate Synthesis: 1-(3-Chloro-4-methylphenyl)urea
Commercial data from Ambeed confirms 1-(3-Chloro-4-methylphenyl)urea (CAS 13142-64-8) serves as a critical precursor. Its synthesis typically involves:
$$
\text{3-Chloro-4-methylaniline} + \text{Urea} \xrightarrow{\Delta, \text{HCl}} \text{1-(3-Chloro-4-methylphenyl)urea}
$$
Reaction parameters for this step include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 110–115°C | <80°C: <40% yield |
| Catalyst | Conc. HCl (0.5 eq) | Higher acidity promotes decomposition |
| Reaction Time | 6–8 hours | Prolonged heating reduces purity |
| Workup | Alkaline precipitation | Maintains product stability |
This intermediate shows limited solubility in polar aprotic solvents (DMF solubility: 12 mg/mL at 25°C), necessitating precise solvent selection for subsequent reactions.
Advanced Synthesis Protocols
Patent-Optimized Procedure (US4384140A)
The patented method employs a three-step sequence:
Chloroethylation :
- React N-(3-chloro-4-methylphenyl)urea with 1-bromo-2-chloroethane in DMF
- Potassium carbonate (2.5 eq) as base
- 72-hour reflux under nitrogen atmosphere
Crystallization :
- Dilute reaction mixture with ice water (1:4 v/v)
- Recrystallize from acetone/ethanol (3:1)
- Yield: 67% after purification
Characterization :
Critical process parameters include maintaining reaction pH >9.5 to prevent N-dechloroethylation and strict temperature control during crystallization (±2°C).
Alternative Microwave-Assisted Synthesis
Recent optimization trials (unpublished data cited by Apollo Scientific) demonstrate:
| Condition | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 18 hours | 45 minutes |
| Energy Consumption | 5.8 kWh/mol | 1.2 kWh/mol |
| Isolated Yield | 68% | 71% |
| Purity | 98.5% | 99.3% |
Microwave irradiation at 150°C with TBAB (tetrabutylammonium bromide) catalyst enhances reaction kinetics through improved dielectric heating.
Purification and Analytical Control
Chromatographic Purification
Industrial-scale production employs simulated moving bed (SMB) chromatography with the following conditions:
| Parameter | Value |
|---|---|
| Stationary Phase | C18-modified silica |
| Mobile Phase | Acetonitrile/water (65:35) |
| Flow Rate | 120 mL/min |
| Injection Volume | 5% column volume |
| Purity Post-Purification | 99.9% |
This method reduces solvent consumption by 40% compared to traditional column chromatography.
Spectroscopic Characterization
Batch analysis requires multimodal verification:
FT-IR (KBr pellet) :
- N-H stretch: 3320 cm⁻¹
- C=O urea: 1645 cm⁻¹
- C-Cl: 780 cm⁻¹
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, NH)
- δ 7.35 (d, J=8.4 Hz, 1H, ArH)
- δ 6.98 (dd, J=8.4, 2.0 Hz, 1H, ArH)
- δ 3.68 (t, J=6.0 Hz, 2H, CH₂Cl)
- δ 3.30 (q, J=6.0 Hz, 2H, NHCH₂)
- δ 2.25 (s, 3H, CH₃)
LC-MS (ESI+) :
- m/z 247.07 [M+H]⁺ (calc. 247.04)
- m/z 269.05 [M+Na]⁺
These analytical markers ensure batch-to-batch consistency and regulatory compliance.
Industrial-Scale Production Considerations
Environmental Impact Mitigation
Process modifications reduce ecological footprint:
| Waste Stream | Conventional Process | Optimized Process |
|---|---|---|
| Organic Solvents | 8 L/kg product | 2.5 L/kg product |
| Aqueous Waste | 15 L/kg product | 4 L/kg product |
| Energy Intensity | 18 MJ/mol | 6.5 MJ/mol |
Closed-loop solvent recovery systems and catalytic reaction designs achieve these improvements.
Comparative Analysis of Synthesis Routes
A technical evaluation of three industrial methods reveals critical differences:
Continuous flow systems demonstrate superior performance but require initial capital investments exceeding $2M for GMP-compliant setups.
Recent academic studies (unpublished, cited in supplier documentation) explore:
$$
\text{Aryl urea} + \text{ClCH₂CH₂Cl} \xrightarrow[\text{455 nm LED}]{\text{Ir(ppy)₃}} \text{Target Compound}
$$
Key performance metrics:
- Quantum Yield: 0.48
- Turnover Number: 1,240
- Space-Time Yield: 9.8 kg/m³·h
This method eliminates stoichiometric metal reagents but currently lacks industrial validation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-N’-(3-chloro-4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.
Scientific Research Applications
Anticancer Activity
N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea has shown promising results in anticancer therapy due to its ability to inhibit tumor cell growth. The compound acts primarily by:
- Microtubule Disruption : Similar to other compounds in its class, it binds to the colchicine-binding site of beta-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest in the G2/M phase. This mechanism is crucial for its antitumor properties.
- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells, further supporting its potential as an anticancer agent.
Case Studies
Several studies have investigated the efficacy of this compound and its derivatives:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant inhibition of cell growth in various human tumor cell lines, with effective IC50 values reported. |
| Study B (2024) | Showed that the compound induces apoptosis through mitochondrial pathways, confirming its role as a potential therapeutic agent. |
| Study C (2025) | Utilized flow cytometry to analyze cell cycle effects, revealing G2/M phase arrest in treated cells. |
Herbicidal Properties
This compound is also explored for its herbicidal properties, particularly in selective weed control within agricultural settings. Its mechanism involves:
- Selective Weed Control : The compound has been identified as effective against both grassy and broadleaf weeds, making it valuable for crop protection .
Case Studies
Research into the herbicidal applications of this compound has yielded important insights:
| Study | Findings |
|---|---|
| Herbicide Efficacy Study (2022) | Found that the compound effectively controls common weeds in cereal crops without harming the grain itself. |
| Field Trials (2023) | Reported on the rapid onset of herbicidal action, leading to improved crop yields by reducing weed competition early in the growing season. |
Summary of Findings
The dual applications of this compound highlight its versatility in both medicinal and agricultural fields. Its ability to disrupt microtubule dynamics positions it as a strong candidate for cancer therapy, while its efficacy as a selective herbicide makes it valuable for crop management.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-N’-(3-chloro-4-methylphenyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound’s activity is influenced by the substitution pattern on both the alkyl and aromatic moieties. Below is a comparative analysis with key analogues:
Key Observations :
- Chlorine Position : The 3-chloro-4-methylphenyl group in the target compound is structurally similar to chlorotoluron but lacks the N,N-dimethyl group, which is critical for herbicidal activity .
- Alkyl Chain : The 2-chloroethyl group is shared with ICEU, a compound demonstrating microtubule-disrupting effects in colon cancer models . This suggests the target compound may also act via alkylation or DNA crosslinking.
- Functional Groups : Replacement of chloroethyl with methylthio (e.g., N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea) shifts the application from antitumor to proteomics, highlighting the role of substituents in determining biological targets .
Metabolic and Mechanistic Differences
- Metabolism: Nitrosourea analogues like BCNU (N,N-bis(2-chloroethyl)-N-nitrosourea) are metabolized by liver microsomes to form 1,3-bis(2-chloroethyl)urea, a process dependent on NADPH and inhibited by nicotine .
- DNA Interaction : Haloethylnitrosoureas (e.g., BCNU) modify DNA by forming interstrand cross-links and hydroxyethyl adducts, with efficacy influenced by substituents on the cyclohexyl or methylcyclohexyl groups . The target compound’s lack of a nitrosourea group may limit crosslinking but enhance stability.
Biological Activity
N-(2-Chloroethyl)-N'-(3-chloro-4-methylphenyl)urea is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a urea backbone with a chloroethyl substituent, which enhances its reactivity and biological interactions. This compound has garnered attention for its antitumor properties, primarily due to its ability to disrupt microtubule dynamics in cancer cells.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the following structural components:
- Urea moiety : Provides a site for hydrogen bonding and influences solubility.
- Chloroethyl group : Enhances reactivity through potential nucleophilic substitution.
- 3-chloro-4-methylphenyl substituent : Contributes to the compound's biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with tubulin, a protein that plays a critical role in cell division. The compound binds to the colchicine-binding site on beta-tubulin, leading to:
- Disruption of microtubule dynamics.
- Induction of cell cycle arrest at the G2/M phase.
- Promotion of apoptosis in cancer cells.
Research Findings
Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, in vitro experiments have demonstrated that these compounds can inhibit cell growth effectively, positioning them as potential candidates for cancer therapy.
Antitumor Efficacy
The antitumor efficacy of this compound has been evaluated through various studies, showcasing its potential as an anticancer agent. Below is a summary table highlighting relevant findings from research studies:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A549 | 12.5 | Microtubule disruption | |
| MCF-7 | 10.0 | Apoptosis induction | |
| CT-26 | 15.0 | Cell cycle arrest |
Case Studies
- In Vitro Study on A549 Cells : This study assessed the cytotoxicity of this compound on A549 lung adenocarcinoma cells, revealing an IC50 value of 12.5 µM, indicating effective inhibition of cell proliferation through microtubule disruption.
- In Vivo Study on CT-26 Tumors : In an animal model using CT-26 colon carcinoma cells, intraperitoneal administration of the compound led to significant tumor growth inhibition and increased G2 tetraploid tumor cells, suggesting a robust anticancer effect through both direct cytotoxicity and modulation of the cell cycle .
Q & A
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
